Isopentyl 3,5-dinitrobenzoate

Description

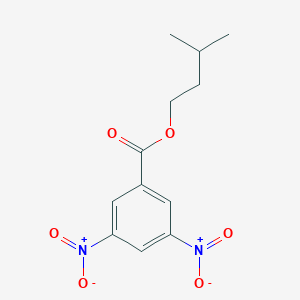

Structure

2D Structure

3D Structure

Properties

CAS No. |

10574-12-6 |

|---|---|

Molecular Formula |

C12H14N2O6 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

3-methylbutyl 3,5-dinitrobenzoate |

InChI |

InChI=1S/C12H14N2O6/c1-8(2)3-4-20-12(15)9-5-10(13(16)17)7-11(6-9)14(18)19/h5-8H,3-4H2,1-2H3 |

InChI Key |

OVANGOIYCAFEOP-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Synonyms |

Benzoic acid, 3,5-dinitro-, 3-Methylbutyl ester |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Isopentyl 3,5 Dinitrobenzoate

Established Synthetic Routes to Isopentyl 3,5-Dinitrobenzoate (B1224709)

The traditional preparation of isopentyl 3,5-dinitrobenzoate relies on well-established esterification reactions that ensure high purity and yield, which are critical for its role in chemical identification.

Esterification Reactions Utilizing 3,5-Dinitrobenzoic Acid Derivatives

The most conventional and widely practiced method for synthesizing this compound involves a two-step process starting from 3,5-dinitrobenzoic acid. hansshodhsudha.comresearchgate.net This acid is first converted into a more reactive acid derivative, typically 3,5-dinitrobenzoyl chloride. sciepub.com

Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride 3,5-dinitrobenzoic acid is treated with a strong chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.comresearchgate.net This reaction converts the carboxylic acid into the more electrophilic acid chloride. This step is effective but involves hazardous reagents and produces toxic byproducts like sulfur dioxide (SO₂), hydrogen chloride (HCl), and phosphorus oxychloride (POCl₃). sciepub.comresearchgate.net

Step 2: Esterification with Isopentyl Alcohol The resulting 3,5-dinitrobenzoyl chloride is then reacted directly with isopentyl alcohol. sciepub.com The alcohol's nucleophilic hydroxyl group attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the this compound ester and eliminating HCl. The crude product is typically purified by pouring it into cold water to precipitate the solid ester, followed by washing with a sodium bicarbonate solution to neutralize any remaining acid, and finally recrystallization from a suitable solvent like methanol (B129727) or ethanol. hansshodhsudha.comamazonaws.com The entire conventional procedure can take between 45 to 60 minutes. sciepub.com

Another approach involves using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com In this method, the DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol, which facilitates the esterification process. jocpr.com

Transesterification Protocols for Alcohol Derivatization

Transesterification serves as an alternative route for preparing 3,5-dinitrobenzoate derivatives and is particularly useful for identifying the alcohol component of an unknown ester. sciepub.com In this process, an existing ester, such as isopentyl acetate, is reacted with 3,5-dinitrobenzoic acid in the presence of an acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid. sciepub.comacs.org

The reaction involves the exchange of the alkoxy group of the starting ester with the 3,5-dinitrobenzoate group. masterorganicchemistry.com This equilibrium-driven process is pushed towards the product by using an excess of one of the reactants or by removing one of the products. For derivatization, the reaction is typically heated to drive the formation of the stable, solid 3,5-dinitrobenzoate derivative. sciepub.comacs.org Conventional transesterification methods often require heating on a sand bath for 15-20 minutes, a process that can be inefficient and sometimes leads to the charring of reactants. sciepub.com

Advancements in Green Chemistry for this compound Synthesis

In response to the growing need for sustainable chemical practices, new methods for synthesizing 3,5-dinitrobenzoates have been developed that align with the principles of green chemistry. These advancements focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

Microwave-Assisted Synthetic Approaches to 3,5-Dinitrobenzoates

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and the preparation of 3,5-dinitrobenzoates is no exception. researchgate.netsciepub.com Instead of the two-step process involving toxic reagents, alcohols can be directly reacted with 3,5-dinitrobenzoic acid under microwave irradiation. researchgate.net

In a typical green procedure, isopentyl alcohol and 3,5-dinitrobenzoic acid are mixed with a catalytic amount of concentrated sulfuric acid and heated in a microwave oven. sciepub.com This method dramatically reduces the reaction time; for instance, a reaction that takes nearly an hour conventionally can be completed in as little as 3 to 5 minutes at around 70°C using microwave assistance. sciepub.comsciepub.com The use of an acidic ionic liquid, 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO₄), can also serve as both a solvent and a catalyst, further enhancing the green credentials of the synthesis by allowing for solventless conditions in some cases. sciepub.com

| Parameter | Conventional Method | Microwave-Assisted Method |

| Starting Materials | 3,5-Dinitrobenzoyl chloride & Isopentyl alcohol | 3,5-Dinitrobenzoic acid & Isopentyl alcohol |

| Catalyst | None (or pyridine) | Conc. H₂SO₄ or [bmim]HSO₄ |

| Reagents Avoided | PCl₅, SOCl₂ | PCl₅, SOCl₂ |

| Reaction Time | 45–60 minutes sciepub.com | 3–5 minutes sciepub.comsciepub.com |

| Energy Input | Water bath heating hansshodhsudha.com | Microwave irradiation researchgate.net |

| Byproducts | POCl₃, HCl, SO₂ researchgate.net | Water |

Environmentally Benign Reaction Conditions for Ester Formation

The core of green methodologies for ester formation lies in the elimination of hazardous substances and the reduction of waste. sciepub.com The direct esterification of 3,5-dinitrobenzoic acid with isopentyl alcohol, especially when catalyzed by a few drops of sulfuric acid or a reusable ionic liquid under microwave irradiation, exemplifies an environmentally benign process. sciepub.comresearchgate.net

Key advantages of these green protocols include:

Atom Economy : Direct esterification produces only water as a byproduct, maximizing the incorporation of atoms from the reactants into the final product.

Elimination of Hazardous Reagents : They avoid the use of toxic and corrosive chlorinating agents like PCl₅ and SOCl₂. sciepub.com

Waste Reduction : The generation of harmful byproducts such as hydrogen chloride, phosphorus oxychloride, and sulfur dioxide is completely avoided. sciepub.com

Energy Efficiency : Microwave-assisted reactions are significantly faster and consume less energy compared to conventional heating methods. sciepub.com

This compound as a Chemical Intermediate in Complex Syntheses

While the primary role of this compound is for the characterization of isopentyl alcohol, it also serves as a chemical intermediate or a target molecule in broader synthetic and analytical studies. Its formation is a key step in identifying alcohol moieties derived from more complex molecules.

For example, in biosynthetic studies of natural products like echinulin (B167357), the isopentyl alcohol moiety was degraded from the parent molecule. rsc.org To confirm its identity and stereochemistry, it was converted to this compound for purification and analysis. rsc.org This demonstrates the compound's utility in securing the structural elucidation of components within a complex biochemical pathway.

In other research, a series of 3,5-dinitrobenzoate esters, including this compound, were synthesized and studied for their potential biological activities. researchgate.net In this context, the compound is not just a derivative but a target molecule in a structure-activity relationship study, highlighting its role as a component in the development of new chemical entities. researchgate.netresearchgate.net

The compound's spectroscopic data are well-characterized, aiding in its identification.

| Spectroscopic Data for this compound | |

| ¹H NMR (CDCl₃, 500 MHz) | δ 1.01 (d, 6H), 1.72–1.81 (m, 3H), 4.49 (t, 2H), 9.13 (d, 1H), 9.22 (t, 2H) amazonaws.com |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 22.5 (x2), 25.3, 37.4, 65.8, 122.4 (x2), 129.5, 134.3, 148.8 (x2), 162.7 amazonaws.com |

| IR (KBr, νₘₐₓ cm⁻¹) | 3101, 2963, 1722 (C=O), 1629, 1542 (NO₂) amazonaws.com |

Derivatization of Isopentyl Alcohol for Isolation and Research Characterization

The conversion of alcohols, which are often liquids at room temperature, into solid derivatives with sharp, well-defined melting points is a cornerstone of classical qualitative organic analysis. sciepub.com this compound serves as an exemplary derivative for isopentyl alcohol. The highly crystalline nature of this ester facilitates its purification and provides a reliable method for identifying the original alcohol. sciepub.comscribd.com

The synthesis of these derivatives traditionally involves a two-step process. First, 3,5-dinitrobenzoic acid is converted into its more reactive acid chloride, 3,5-dinitrobenzoyl chloride, using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.comresearchgate.net This is followed by the reaction of the acid chloride with the alcohol. hansshodhsudha.com This conventional method, while effective, generates hazardous byproducts like hydrogen chloride (HCl), sulfur dioxide (SO₂), and phosphorus oxychloride (POCl₃). sciepub.comhansshodhsudha.comresearchgate.net

In pursuit of more environmentally friendly protocols, modern methods have been developed that circumvent the need for these hazardous reagents. One such approach is the direct, microwave-assisted esterification of isopentyl alcohol with 3,5-dinitrobenzoic acid, catalyzed by a few drops of concentrated sulfuric acid. hansshodhsudha.comresearchgate.net This green methodology is not only safer but also significantly reduces reaction times. sciepub.com Another green approach utilizes an ionic liquid, [bmim]HSO₄, under microwave irradiation to facilitate the direct conversion of alcohols to their corresponding 3,5-dinitrobenzoates. sciepub.com

The table below compares a conventional synthesis method with a green, microwave-assisted alternative for preparing alcohol derivatives.

| Method | Reagents | Conditions | Reaction Time | Byproducts |

| Conventional | 1. 3,5-dinitrobenzoic acid, PCl₅ or SOCl₂ 2. 3,5-dinitrobenzoyl chloride, Alcohol | 1. Stirring in a dry tube 2. Heating in a water bath | 45-60 minutes hansshodhsudha.com | POCl₃, HCl, SO₂ hansshodhsudha.com |

| Microwave-Assisted | 3,5-dinitrobenzoic acid, Alcohol, conc. H₂SO₄ (catalyst) | Microwave irradiation at ~70°C | 5 minutes sciepub.com | Water |

Spectroscopic data for this compound, as reported in one study, are summarized below. amazonaws.com

| Spectroscopy | Data |

| UV λmax | 238 nm |

| IR (KBr, νmax cm⁻¹) | 3440, 3101, 2963, 1722, 1629, 1542 |

| ¹H NMR (CDCl₃, 500 MHz) δ | 1.01 (d, J=6.5 Hz, 6H), 1.72–1.81 (m, 3H), 4.49 (t, 2H), 9.13 (s, 2H), 9.22 (s, 1H) |

| ¹³C NMR (CDCl₃, 125 MHz) δ | 22.5 (x2), 25.3, 26.2, 65.8, 122.4 (x2), 129.5 (x2), 134.3, 148.8, 162.7 |

Role in Biosynthetic Pathway Investigations (e.g., Echinulin Biosynthesis)

The derivatization of isopentyl alcohol to this compound has proven instrumental in tracing biosynthetic pathways. A notable example is in the study of the biosynthesis of echinulin in the fungus Aspergillus amstelodami. rsc.org To investigate the stereochemistry of the aromatic isoprenylation steps, isotopically labeled mevalonates were fed to the fungus. rsc.org The resulting labeled echinulin was chemically degraded through a multi-step process involving reduction and oxidation to yield isocaproic acid. rsc.org This acid was then converted into isopentylamine, which was subsequently oxidized by a pea seedling diamine oxidase to produce isopentyl alcohol. rsc.org To purify and analyze the small quantity of resulting alcohol, it was converted to its 3,5-dinitrobenzoate ester. rsc.org This stable, crystalline derivative allowed for the determination of the tritium (B154650) distribution, revealing that the isoprenylation at the 5- and 7-positions of the indole (B1671886) ring occurs with an inversion of stereochemistry at the allylic center, consistent with the mechanism of prenyl transferase. rsc.org

Elucidation of Reaction Mechanisms Pertaining to this compound and Related Esters

Kinetic and Thermodynamic Aspects of Ester Formation

The formation of this compound via Fischer esterification—the direct reaction of isopentyl alcohol with 3,5-dinitrobenzoic acid—is a reversible process. researchgate.net The reaction is typically slow and requires a catalyst, such as concentrated sulfuric acid, to proceed at a reasonable rate. researchgate.netsciepub.com From a thermodynamic standpoint, the position of the equilibrium can be shifted toward the product (the ester) by removing water as it is formed or by using an excess of one of the reactants. The use of 3,5-dinitrobenzoyl chloride instead of the carboxylic acid makes the reaction essentially irreversible, as the formation of HCl gas drives the reaction to completion.

Kinetic studies of pyrolytic elimination, the reverse reaction, show that the decomposition of esters often follows first-order kinetics. dalalinstitute.com This implies that the rate of the reaction is dependent on the concentration of a single reactant, the ester itself.

Pyrolytic Decomposition Pathways and Elimination Reactions of Dinitrobenzoate Esters

When heated in the absence of other reagents, esters containing a β-hydrogen on the alkyl portion can undergo a thermal elimination reaction, known as pyrolysis, to form an alkene and a carboxylic acid. chemistnotes.comslideshare.net This reaction, classified as an intramolecular elimination (Ei), is a key mechanistic pathway for the decomposition of dinitrobenzoate esters. dalalinstitute.comchemistnotes.com

The dominant mechanism for ester pyrolysis is a concerted, pericyclic process that proceeds through a cyclic transition state. dalalinstitute.comchemistnotes.com In this transition state, the carbonyl oxygen of the ester acts as an internal base, abstracting a β-hydrogen from the alkyl group, while the C-O bond simultaneously cleaves. slideshare.net This mechanism dictates a syn-elimination, where the hydrogen atom and the ester group depart from the same side of the molecule. dalalinstitute.com For this to occur, the five atoms involved in the cyclic transition state (O=C-O-C-H) must be able to adopt a coplanar arrangement. dalalinstitute.com While less common for esters, an alternative free-radical mechanism can also occur, particularly at higher temperatures. chemistnotes.com

The pyrolytic elimination of esters generally follows first-order kinetics. dalalinstitute.com The reaction is thermally activated and does not require an external acid or base catalyst. dalalinstitute.com

Stereochemical Dynamics in Related Isoprenoid Derivatives

The formation of 3,5-dinitrobenzoate esters is a powerful tool for elucidating the stereochemistry of complex molecules, particularly in the field of natural products. Because the esterification reaction does not affect the existing stereocenters of the alcohol, the resulting crystalline derivative preserves the original stereochemistry, which can then be unambiguously determined by methods such as X-ray crystallography.

This technique has been applied to various isoprenoid derivatives:

In the study of aphid sex pheromones, the absolute stereochemistry of (1R,4aS,7S,7aR)-nepetalactol was definitively established through X-ray crystallography of its 3,5-dinitrobenzoate ester. nih.gov

The structure and stereochemistry of helminthosporal, a sesquiterpenoid dialdehyde, were confirmed by reducing it to a diol and analyzing its 3,5-dinitrobenzoate derivative. cdnsciencepub.com

During investigations into the biomimetic rearrangements of humulene, a key tricyclic alcohol intermediate was converted into its 3,5-dinitrobenzoate ester. stir.ac.uk This crystalline derivative was suitable for X-ray analysis, which confirmed the predicted structure and relative stereochemistry of the alcohol. stir.ac.uk

Similarly, the relative and absolute stereochemistry of hyperforin, a complex natural product, was elucidated in part by analyzing its p-bromobenzoate and 3,5-dinitrobenzoate esters via X-ray crystallography. researchgate.net

These examples underscore the critical role of dinitrobenzoate derivatization in locking the conformation of flexible or non-crystalline alcohols, enabling precise structural and stereochemical analysis.

Advanced Spectroscopic and Crystallographic Characterization of Isopentyl 3,5 Dinitrobenzoate

Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy of Isopentyl 3,5-dinitrobenzoate (B1224709) reveals distinct signals corresponding to the protons in the isopentyl chain and the aromatic ring. The aromatic region of the spectrum is characteristic of a 3,5-disubstituted benzene (B151609) ring. It typically shows two signals: a triplet (or a finely split singlet) for the proton at the C4 position and a doublet for the two equivalent protons at the C2 and C6 positions. The isopentyl group protons give rise to a set of signals in the aliphatic region, with chemical shifts and splitting patterns that confirm the structure of the alkyl chain.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Isopentyl 3,5-dinitrobenzoate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C2, C6) | ~9.2 | Doublet (d) |

| Aromatic H (C4) | ~9.1 | Triplet (t) |

| -O-CH₂- | ~4.4 | Triplet (t) |

| -CH₂-CH(CH₃)₂ | ~1.8 | Multiplet (m) |

| -CH(CH₃)₂ | ~2.0 | Multiplet (m) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for a complete carbon count and assignment. The spectrum shows characteristic signals for the carbonyl carbon of the ester, the aromatic carbons (with and without attached protons, and those bearing the nitro groups), and the aliphatic carbons of the isopentyl chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~162 |

| Aromatic C-NO₂ (C3, C5) | ~148 |

| Aromatic C-H (C2, C6) | ~129 |

| Aromatic C-COO (C1) | ~134 |

| Aromatic C-H (C4) | ~122 |

| -O-CH₂- | ~66 |

| -CH₂-CH(CH₃)₂ | ~37 |

| -CH(CH₃)₂ | ~25 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Infrared Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The most prominent peaks include a strong absorption from the carbonyl (C=O) stretching of the ester group, and two distinct, strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the two nitro (NO₂) groups. Additional peaks confirm the presence of C-O ester linkage, aromatic C-H bonds, and aliphatic C-H bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretch | ~1540 |

| NO₂ | Symmetric Stretch | ~1345 |

| C=O (Ester) | Stretch | ~1730 |

| C-O (Ester) | Stretch | ~1280 |

| Aromatic C=C | Stretch | ~1600, ~1460 |

| Aromatic C-H | Stretch | >3000 |

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by strong absorptions in the ultraviolet region, characteristic of the 3,5-dinitrobenzoyl chromophore. These absorptions are attributed to π → π* electronic transitions within the aromatic ring, which is highly activated by the two electron-withdrawing nitro groups. The presence of these strong chromophores makes the compound appear as a pale yellow solid.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₄N₂O₆, corresponding to a molecular weight of approximately 282.25 g/mol . nist.govguidechem.com The mass spectrum would show a molecular ion peak (M⁺) at m/z 282, followed by characteristic fragment ions. Key fragmentation pathways would likely involve the loss of the isopentyl group and cleavage of the ester bond, leading to a prominent peak for the 3,5-dinitrobenzoyl cation.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of volatile compounds like this compound and for determining their retention indices, which are characteristic of the compound under specific chromatographic conditions. The retention index is a useful parameter for compound identification. For this compound, a Van Den Dool and Kratz retention index has been determined on a polar capillary column. nist.gov

Table 4: GC Retention Index for this compound

| Column Type | Active Phase | Retention Index (I) | Reference |

|---|

This technique is crucial for quality control, ensuring the purity of the synthesized compound, and for identifying it in complex mixtures. meclib.jp

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms within a crystalline solid, offering a detailed picture of molecular geometry, conformation, and the non-covalent interactions that govern the crystal packing. This technique has been instrumental in characterizing the solid-state architecture of 3,5-dinitrobenzoate esters and their analogues, revealing key structural motifs and intermolecular forces.

Crystal Structure Analysis of Dinitrobenzoate Congeners and Analogues

In the structure of isobutyl 3,5-dinitrobenzoate, the two nitro groups are not perfectly coplanar with the benzene ring, exhibiting dihedral angles of 9.4(5)° and 10.3(5)°. nih.govresearchgate.net This slight twist is a common feature in nitroaromatic compounds. The majority of the non-hydrogen atoms in the molecule, excluding the isobutyl group, lie in a plane. nih.govresearchgate.net The molecules are organized in stacked columns along the b-axis of the crystal lattice. nih.govresearchgate.net

Detailed crystallographic parameters for isobutyl 3,5-dinitrobenzoate are presented in the table below.

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₁H₁₂N₂O₆ |

| Molecular Weight | 268.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.666(3) |

| b (Å) | 4.776(1) |

| c (Å) | 16.678(3) |

| β (°) | 110.30(3) |

| Volume (ų) | 1245.1(5) |

| Z | 4 |

Data for Isobutyl 3,5-dinitrobenzoate nih.govresearchgate.net

Hydrogen Bonding and Stacking Interactions in Crystalline Phases

The crystal packing of dinitrobenzoate derivatives is significantly influenced by a network of intermolecular interactions, primarily weak hydrogen bonds and, in some cases, π-π stacking interactions. In the crystal structure of isobutyl 3,5-dinitrobenzoate, classical hydrogen bonds are absent; however, the stacked columns are interconnected by non-classical C—H···O interactions. nih.govresearchgate.net These interactions, although weak, play a crucial role in stabilizing the three-dimensional crystal lattice.

The table below summarizes the key intermolecular interactions observed in the crystalline phase of isobutyl 3,5-dinitrobenzoate.

| Interaction Type | Description |

| C—H···O Interactions | Non-classical hydrogen bonds linking the stacked columns of molecules. |

| Stacking | Molecules are stacked along the b-axis, though without significant π-π overlap. |

Intermolecular interactions for Isobutyl 3,5-dinitrobenzoate nih.govresearchgate.net

Theoretical and Computational Chemistry Approaches for Isopentyl 3,5 Dinitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For dinitrobenzoate derivatives, these methods offer a molecular-level understanding of their behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been extensively applied to study various 3,5-dinitrobenzoate (B1224709) derivatives to predict their chemical stability, reactivity, and optical properties. iaea.org

For instance, DFT calculations, often employing the B3LYP functional with basis sets like 6-31++G*(d,p) or 6-311G(d,p), have been used to optimize the molecular geometries of dinitrobenzoate compounds. iaea.orgacs.org These studies often find a good correlation between the theoretically predicted structural parameters and those determined experimentally through techniques like X-ray crystallography. acs.orgnih.gov

Key molecular properties calculated using DFT include:

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's stability and its potential for charge transfer. nih.govbohrium.com

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. This is valuable for understanding intermolecular interactions. nih.govbohrium.com

Non-Linear Optical (NLO) Properties: DFT is also employed to calculate NLO properties, such as hyperpolarizability, to assess the potential of these materials in photonic and optoelectronic applications. iaea.orgresearchgate.netnih.gov

Research on various dinitrobenzoate salts and esters has demonstrated the utility of DFT in characterizing their properties. For example, studies on 3-aminopyridinium 3,5-dinitrobenzoate and 1H-benzo[d]imidazol-3-ium-3,5-dinitrobenzoate have utilized DFT to predict their stability and non-linear optical behavior. iaea.orggoogle.co.in

Table 1: Examples of DFT Applications on 3,5-Dinitrobenzoate Derivatives

| Derivative | Computational Method | Investigated Properties | Reference |

| 3-Aminopyridinium 3,5-dinitrobenzoate | DFT/B3LYP/6-31++G*(d,p) | Chemical stability, reactivity, non-linear optical properties | iaea.org |

| Diaminopyrimidine Sulfonate Derivatives | DFT/B3LYP/6-311G(d,p) | FMOs, MEP, NBO, NLO properties | acs.orgnih.gov |

| 1H-benzo[d]imidazol-3-ium-3,5-dinitrobenzoate | DFT | Spectral, optical, and thermal properties | google.co.in |

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of isopentyl 3,5-dinitrobenzoate involves identifying the stable conformations and the energy barriers between them.

The isopentyl group can adopt various spatial arrangements due to rotation around its single bonds. Similarly, the ester group can exhibit different orientations relative to the dinitrobenzoyl moiety. Computational methods, particularly DFT, can be used to calculate the potential energy surface of the molecule as a function of specific dihedral angles. This allows for the identification of low-energy conformers and the determination of their relative populations at a given temperature.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, offering insights into their behavior over time. nih.govnih.gov For this compound and its analogs, MD simulations can be used to study their interactions with other molecules, such as solvents or biological macromolecules. acs.org

In the context of drug discovery, MD simulations are instrumental in understanding how a ligand binds to its receptor. rsc.org For example, in a study of ethyl 3,5-dinitrobenzoate, a related compound, MD simulations were used to model its binding to potential antifungal targets. researchgate.net These simulations revealed the key amino acid residues involved in the interaction and the stability of the ligand-protein complex over time. researchgate.net

In Silico Methodologies for Structure-Activity Relationship (SAR) Investigations of Dinitrobenzoate Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. In silico SAR methodologies use computational models to predict the activity of new compounds, thereby accelerating the drug discovery process. mdpi.comacs.org

For dinitrobenzoate derivatives, SAR studies have been conducted to understand how modifications to the ester or amide group affect their biological properties, such as antifungal activity. researchgate.netresearchgate.net A study on a series of 3,5-dinitrobenzoic acid derivatives revealed that esters with shorter alkyl side chains, like ethyl and propyl 3,5-dinitrobenzoate, exhibited more potent antifungal activity against certain Candida species. researchgate.netresearchgate.net This suggests that the size and lipophilicity of the alkyl group are important determinants of activity.

Computational approaches in SAR include the development of Quantitative Structure-Activity Relationship (QSAR) models. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a mathematical relationship with the observed biological activity. While a specific QSAR model for the antifungal activity of this compound was not found, the principles are widely applied in medicinal chemistry. umich.edu

In silico docking studies are another key component of SAR investigations. These studies predict the preferred binding mode of a ligand to a biological target. For dinitrobenzoate derivatives, docking could be used to screen a virtual library of compounds against a specific enzyme or receptor to identify potential leads. rsc.orgacs.org

Current Challenges and Future Research Trajectories

Optimization of Sustainable Synthetic Routes and Scalability for Research Purposes

The traditional synthesis of Isopentyl 3,5-dinitrobenzoate (B1224709) involves the reaction of isopentyl alcohol with 3,5-dinitrobenzoyl chloride. hansshodhsudha.com This conventional method often utilizes hazardous reagents like phosphorus pentachloride or thionyl chloride to produce the acid chloride intermediate, generating toxic byproducts such as phosphoryl chloride, hydrogen chloride, and sulfur dioxide. evitachem.comhansshodhsudha.com The entire process can take approximately 45 to 60 minutes. evitachem.com

In response to the growing need for greener chemical processes, microwave-assisted synthesis has emerged as a promising alternative. evitachem.comhansshodhsudha.com This method facilitates the direct reaction of isopentyl alcohol with 3,5-dinitrobenzoic acid, significantly reducing reaction times to under ten minutes and avoiding the use of hazardous reagents. evitachem.com This aligns with the principles of green chemistry by minimizing waste and energy consumption. hansshodhsudha.comsciepub.com Further research is focused on optimizing these microwave-assisted protocols and exploring other sustainable methodologies, such as the use of ionic liquids, to enhance yield, purity, and scalability for broader research applications. sciepub.com Another green approach involves transesterification in a microwave oven, which also shortens the reaction time to five minutes. sciepub.com

| Synthesis Method | Reagents | Reaction Time | Environmental Considerations |

| Conventional | Isopentyl alcohol, 3,5-dinitrobenzoyl chloride (prepared using PCl5 or SOCl2) | 45-60 minutes | Use and generation of hazardous substances. evitachem.comhansshodhsudha.com |

| Microwave-Assisted | Isopentyl alcohol, 3,5-dinitrobenzoic acid, catalytic conc. H2SO4 | < 10 minutes | Eliminates hazardous reagents, reduces energy consumption. evitachem.comhansshodhsudha.com |

| Microwave-Assisted Transesterification | Ester, 3,5-dinitrobenzoic acid, catalytic conc. H2SO4 | 5 minutes | Reduces reaction time and avoids charring of reactants. sciepub.com |

Development of Advanced Analytical Techniques for Complex Matrix Analysis

The detection and quantification of Isopentyl 3,5-dinitrobenzoate, particularly in complex matrices such as environmental or biological samples, present significant analytical challenges. researchgate.net The inherent complexity of these samples can lead to issues with analyte degradation, contamination, and loss during sample preparation and analysis. researchgate.net

Currently, the characterization of this compound relies on standard analytical techniques including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. evitachem.com For separation and identification, particularly in mixtures, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed. evitachem.comdss.go.th Specifically, GC coupled with a flame photometric detector (FPD) or mass spectrometry (MS) is a principal method for analyzing related compounds in environmental and biological samples. nih.gov

Future research is directed towards developing more sensitive and selective analytical methods. This includes the exploration of advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS) for clearer compound identification in complex mixtures. nih.gov Furthermore, there is a need for improved sample preparation methods to minimize analyte loss and degradation. researchgate.net For nitroaromatic compounds that are neutral and have low ionization efficiency, chemical derivatization to introduce an ionizable moiety is a strategy being explored to enhance detection sensitivity in liquid chromatography-mass spectrometry (LC-MS). rsc.org

Integration of High-Throughput Screening with Computational Predictions for Novel Research Applications

High-throughput screening (HTS) offers a powerful approach to rapidly assess the biological activities and properties of large numbers of compounds. nih.gov While specific HTS studies on this compound are not widely reported, the methodology has been applied to other nitroaromatic compounds and nuclear receptors, demonstrating its potential for discovering novel applications. nih.govcanada.ca For instance, HTS has been used to identify small molecule regulators of nuclear receptors, which are important targets in cancer therapy. nih.gov

Integrating HTS with computational modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, can further accelerate the discovery process. mdpi.com QSAR models can predict the biological and toxicological properties of compounds based on their chemical structure, helping to prioritize candidates for experimental screening. mdpi.com For nitroaromatic compounds, QSAR models have been developed to predict properties like oral toxicity. mdpi.com Future research will likely involve applying these integrated approaches to this compound and its derivatives to explore their potential in areas like antifungal research, where dinitrobenzoate derivatives have already shown promise. evitachem.comwiley.com

Unexplored Reactivity and Transformation Pathways of this compound

The chemical reactivity of this compound is primarily dictated by its ester and dinitroaromatic functionalities. Known reactions include hydrolysis back to its constituent alcohol and carboxylic acid, transesterification with other alcohols, and reduction of the nitro groups to amines. evitachem.com

However, the full scope of its reactivity remains to be explored. For example, the strong electron-withdrawing nature of the two nitro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution, a pathway that could be exploited for the synthesis of novel derivatives. The potential for the ester to participate in other transformations, such as reactions with Grignard reagents or reduction to aldehydes using reagents like diisobutylaluminum hydride (DIBAH), also warrants investigation. libretexts.org Furthermore, the possibility of intramolecular reactions and rearrangements under specific conditions could lead to the formation of complex and potentially bioactive molecules. caltech.edu Mechanistic studies, aided by computational methods, will be crucial in understanding and predicting these unexplored transformation pathways. nih.govchemrxiv.org

Discovery of Unconventional Research Applications and Mechanistic Insights

While this compound is utilized in organic synthesis and as a derivatizing agent in analytical chemistry, its potential in other research areas is largely untapped. evitachem.com The presence of the dinitrobenzoyl moiety, a structural feature found in compounds with interesting biological activities, suggests that this compound and its derivatives could have applications beyond their current uses. For example, dinitrobenzoate derivatives have been investigated for their antifungal properties. evitachem.comwiley.com The mechanism of this antifungal activity is thought to involve interference with fungal cell membrane integrity. evitachem.com

Future research should focus on exploring unconventional applications for this compound. This could include its use as a building block for high-energy materials, a concept that has been explored with other dinitrobenzene derivatives. researchgate.net Additionally, detailed mechanistic studies into its known reactions and potential biological activities are needed. For instance, understanding the precise molecular interactions that lead to its antifungal effects could guide the design of more potent and selective antifungal agents. evitachem.com Investigating its interaction with biological targets, such as enzymes, could reveal novel mechanisms of action and open up new avenues for research. nih.gov

Q & A

Basic Research Questions

Q. How is isopentyl 3,5-dinitrobenzoate utilized in the characterization of alcohols?

- Methodological Answer : this compound serves as a derivative for identifying alcohols, particularly in qualitative organic analysis. Alcohols react with 3,5-dinitrobenzoyl chloride to form crystalline esters, which are characterized by distinct melting points and spectroscopic properties. This reaction aids in confirming the presence of hydroxyl groups and differentiating primary, secondary, and tertiary alcohols. Melting point analysis (e.g., 107–109°C for methyl 3,5-dinitrobenzoate) and IR spectroscopy (C=O stretch at ~1720 cm⁻¹) are standard validation tools .

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer : The compound is typically synthesized via esterification of 3,5-dinitrobenzoic acid with isopentyl alcohol under acid catalysis (e.g., H₂SO₄ or HCl). Alternatively, transesterification of methyl 3,5-dinitrobenzoate (m.p. 107–109°C) with isopentyl alcohol in the presence of a base can yield the target ester. Reaction progress is monitored by TLC or NMR, and purification involves recrystallization or column chromatography .

Q. What analytical techniques confirm the purity of this compound?

- Methodological Answer : Key methods include:

- Melting Point Analysis : Sharp melting points (e.g., 107–109°C for analogous esters) indicate purity .

- Chromatography : HPLC or GC-MS to detect residual reactants or byproducts.

- Spectroscopy : ¹H NMR (e.g., δ 1.0–1.1 ppm for isopentyl CH₃ groups) and IR (C=O and NO₂ stretches) .

Advanced Research Questions

Q. How does thermal decomposition of this compound impact its stability in high-temperature applications?

- Methodological Answer : Thermal stability studies (e.g., TGA/DSC) reveal decomposition patterns. For example, heating the ester at 150°C under reduced pressure (0.04 mm Hg) yields 3,5-dinitrobenzoic acid and isopentyl derivatives, as confirmed by NMR and mass spectrometry. Such data inform solvent-free reaction design or material compatibility in high-temperature systems .

Q. How is this compound employed in crystallographic studies for molecular structure determination?

- Methodological Answer : The compound’s nitro and ester groups facilitate hydrogen-bonding networks, enabling crystal engineering. Single-crystal X-ray diffraction (e.g., using derivatives like tert-butyl 3,5-dinitrobenzoate) reveals supramolecular interactions, such as π-stacking or C–H···O bonds, critical for understanding solid-state packing and polymorphism .

Q. What role does this compound play in developing colorimetric sensors for biomedical analytes?

- Methodological Answer : In creatinine detection, the ester reacts with creatinine under alkaline conditions to form a red-colored complex (Jaffé reaction). Paper-based sensors incorporating this reaction achieve a linear range of 0.82–1.05 mmol·L⁻¹ (RSD <5%), validated via UV-Vis or smartphone-based colorimetry. Cross-reactivity studies ensure selectivity in complex matrices like urine .

Data Contradictions and Resolution

Q. How can researchers address discrepancies in reported melting points of 3,5-dinitrobenzoate derivatives?

- Methodological Answer : Variations in melting points (e.g., 107–109°C vs. literature values) may arise from impurities or polymorphic forms. Recrystallization from ethanol/water mixtures and comparison with certified reference materials (e.g., NIST data) resolve discrepancies. Differential scanning calorimetry (DSC) further distinguishes polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.